molecular formula C18H23FN4O2 B2711096 N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 1049401-76-4

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2711096
CAS No.: 1049401-76-4
M. Wt: 346.406
InChI Key: ZYMOLGNRIMKFJS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a pyrrole ring, and a fluoro-methylphenyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrrole ring with a dimethylamine source, such as dimethylamine hydrochloride, under basic conditions.

    Attachment of the Fluoro-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with a fluoro-methylphenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrrole ring may facilitate binding to these targets, while the fluoro-methylphenyl group could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12-7-8-13(10-14(12)19)21-18(25)17(24)20-11-16(22(2)3)15-6-5-9-23(15)4/h5-10,16H,11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMOLGNRIMKFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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